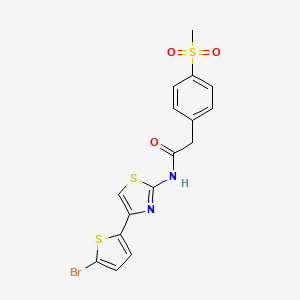

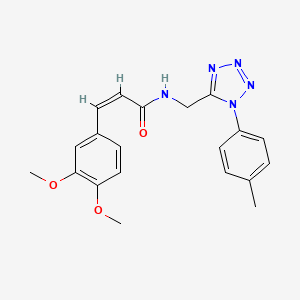

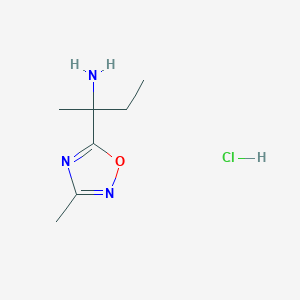

![molecular formula C9H12BrNO3S B2889797 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione CAS No. 1019483-44-3](/img/structure/B2889797.png)

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione is a chemical compound with the following characteristics:

- Molecular Formula : C<sub>8</sub>H<sub>7</sub>BrO<sub>3</sub>

- CAS Number : 62157-66-8

- Linear Formula : C<sub>8</sub>H<sub>7</sub>BrO<sub>3</sub>

- Molecular Weight : 231.047 g/mol

Molecular Structure Analysis

The molecular structure of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione consists of a thiolane ring fused with a furan ring. The bromine atom is attached to the furan ring, and the amino group is connected to the thiolane ring. The compound’s three-dimensional arrangement influences its properties and reactivity.

Chemical Reactions Analysis

While specific reactions involving this compound are not documented, we can anticipate its behavior based on its functional groups:

- The furan ring may participate in Diels-Alder reactions or electrophilic aromatic substitutions.

- The thiolane ring could undergo nucleophilic substitutions or ring-opening reactions.

- The bromine atom may be susceptible to substitution reactions.

Physical And Chemical Properties Analysis

- Melting Point : Not specified.

- Boiling Point : Not specified.

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Stability : Assess its stability under different conditions (e.g., temperature, pH).

- UV-Vis Absorption : Examine its absorption spectrum.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

In the field of organic chemistry, derivatives of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione are utilized in reactions that explore novel synthetic pathways. For instance, the bromination and thiocyanation of related furyl compounds demonstrate the reactivity of bromo-furyl moieties under different conditions, offering insights into halogenation and dehalogenation processes (Saldabol et al., 2002)(Saldabol, Popelis, & Slavinska, 2002). Additionally, the ring-opening reactions of certain furyl-methylidene-dioxane diones with cyclic secondary amines highlight the compound's potential in generating novel cyclic structures, indicative of its versatility in synthetic organic chemistry (Šafár̆ et al., 2000)(Šafár̆, Považanec, Prónayová, Baran, Kickelbick, Kožíšek, & Breza, 2000).

Material Science and Polymer Chemistry

The incorporation of thiol groups into polymers, as seen in the synthesis of biodegradable polyesters with thiol pendant groups, showcases the applicability of thiolane derivatives in creating functional materials (Fuoco, Finne‐Wistrand, & Pappalardo, 2016)(Fuoco, Finne‐Wistrand, & Pappalardo, 2016). These materials find applications in tissue engineering, highlighting the compound's role in advancing biomedical materials science.

Biochemistry and Molecular Biology

The exploration of thiolane 1-oxides as inhibitors in enzymatic reactions, specifically with liver alcohol dehydrogenase, underscores the biochemical relevance of 3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione derivatives (Cho, Ramaswamy, & Plapp, 1997)(Cho, Ramaswamy, & Plapp, 1997). This research contributes to our understanding of inhibitor design and enzyme-substrate interactions, which are crucial in drug discovery and biochemical assay development.

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Use appropriate protective equipment when handling.

- Environmental Impact : Assess its environmental persistence and potential harm.

Orientations Futures

- Biological Activity : Investigate its pharmacological effects and potential therapeutic applications.

- Derivatives : Explore structural modifications to enhance desired properties.

- Industrial Applications : Assess its utility in materials science or organic synthesis.

Propriétés

IUPAC Name |

N-[(5-bromofuran-2-yl)methyl]-1,1-dioxothiolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3S/c10-9-2-1-8(14-9)5-11-7-3-4-15(12,13)6-7/h1-2,7,11H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNYQVQVQREXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCC2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(5-Bromo-2-furyl)methyl]amino}thiolane-1,1-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

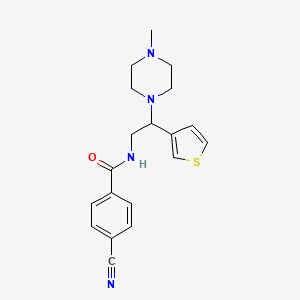

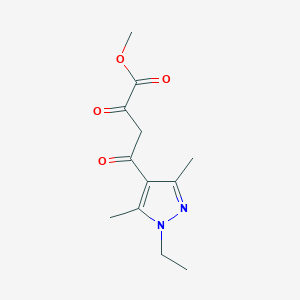

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)

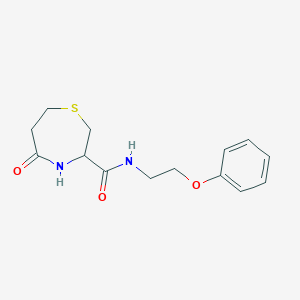

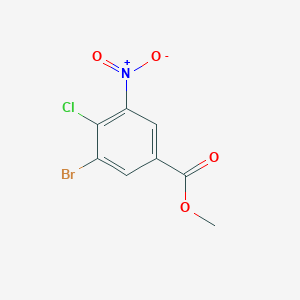

![3-Tosyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2889729.png)

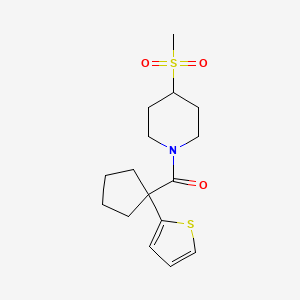

![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)